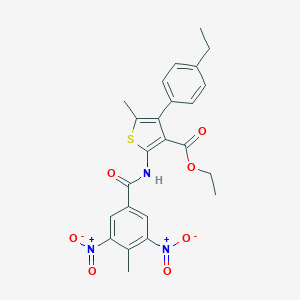
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring followed by its attachment to the pyrazole ring.
Ethylation and methoxylation:
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound lacks the nitro group, which may affect its reactivity and biological activity.
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxamide: This compound is similar but may have different substituents on the pyrazole ring.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O4/c1-4-17-9(2)11(8-15-17)14(19)16-12-6-5-10(18(20)21)7-13(12)22-3/h5-8H,4H2,1-3H3,(H,16,19) |
InChI Key |
ZDQWFVABUQDOOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
solubility |
3.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[3-(benzyloxy)benzylidene]-1-(2-chloro-4-fluorobenzyl)-4-piperidinecarbohydrazide](/img/structure/B445733.png)
![N'-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B445734.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B445735.png)



![[2-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B445743.png)

![2-(4-tert-butylphenyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]cyclopropanecarbohydrazide](/img/structure/B445745.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445747.png)
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445749.png)

